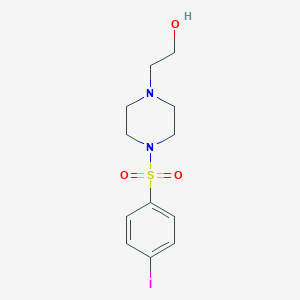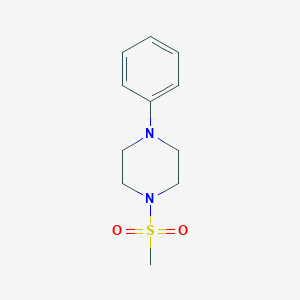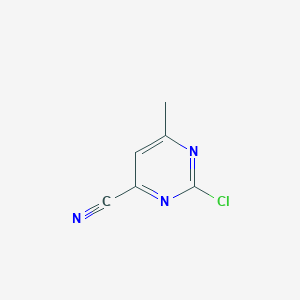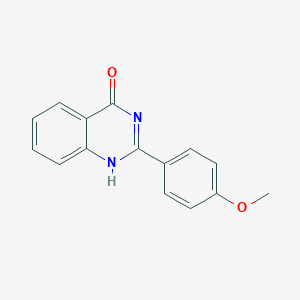![molecular formula C30H26N2O2 B182812 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione CAS No. 4606-77-3](/img/structure/B182812.png)
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione, also known as DMQA, is a synthetic organic compound that has gained significant attention in the field of materials science and biomedical research. DMQA is a highly fluorescent molecule that exhibits excellent photophysical properties, making it an ideal candidate for various applications such as organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy (PDT).
作用机制
The mechanism of action of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione varies depending on its application. In OLEDs, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent emitter, where it emits light upon excitation by an electrical current. In bioimaging, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent probe, where it emits light upon excitation by a light source. In PDT, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a photosensitizer, where it generates singlet oxygen upon irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit low toxicity and excellent biocompatibility, making it an ideal candidate for biomedical applications. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to be stable under physiological conditions, making it suitable for in vivo applications.
实验室实验的优点和局限性
One of the main advantages of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its excellent photophysical properties, which make it an ideal candidate for various applications such as OLEDs, bioimaging, and PDT. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione exhibits low toxicity and excellent biocompatibility, making it suitable for biomedical applications. However, one of the limitations of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its high cost of synthesis, which may limit its widespread use in research.
未来方向
There are several future directions for the research and development of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione. One potential direction is the optimization of the synthesis method to reduce the cost of production. Additionally, further research is needed to explore the potential applications of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione in other fields such as optoelectronics and catalysis. Furthermore, the development of new derivatives of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione with improved properties may lead to the discovery of new applications and potential therapeutic agents.
合成方法
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with anthracene-9,10-dione in the presence of a Lewis acid catalyst. The resulting product is then purified through column chromatography to obtain the pure 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione compound.
科学研究应用
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of OLEDs, where 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit high efficiency and stability as an emitter material. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been used as a fluorescent probe for bioimaging applications, owing to its high quantum yield and excellent photostability. Furthermore, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has shown great potential as a photosensitizer in PDT, where it can generate singlet oxygen upon irradiation, leading to the destruction of cancer cells.
属性
CAS 编号 |
4606-77-3 |
|---|---|
产品名称 |
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione |
分子式 |
C30H26N2O2 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
1,4-bis(2,3-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-7-13-23(19(17)3)31-25-15-16-26(32-24-14-8-10-18(2)20(24)4)28-27(25)29(33)21-11-5-6-12-22(21)30(28)34/h5-16,31-32H,1-4H3 |
InChI 键 |
VFICXHXHYCLJQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)





![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
